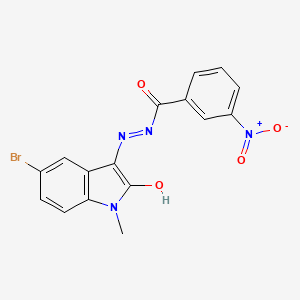![molecular formula C8H10Cl3N3O B4992029 2,2,2-trichloro-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4992029.png)
2,2,2-trichloro-N-[3-(1H-imidazol-1-yl)propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trichloro-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a chemical compound that features a trichloroacetamide moiety linked to a propyl chain with an imidazole ring. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-[3-(1H-imidazol-1-yl)propyl]acetamide typically involves the following steps:
Formation of Methyl Trichloroacetate: Trichloroacetic acid reacts with a methylating agent such as methanol or methyl bromide under basic conditions to form methyl trichloroacetate.
Reaction with Imidazole: Methyl trichloroacetate is then reacted with imidazole under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-trichloro-N-[3-(1H-imidazol-1-yl)propyl]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The trichloroacetamide moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation can lead to the formation of imidazole N-oxides.
Reduction Products: Reduction can yield partially or fully reduced imidazole derivatives.
Aplicaciones Científicas De Investigación
2,2,2-trichloro-N-[3-(1H-imidazol-1-yl)propyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,2-trichloro-N-[3-(1H-imidazol-1-yl)propyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The imidazole ring can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence biochemical pathways related to its target enzymes or receptors, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-trichloro-N-[3-(1H-imidazol-1-yl)ethyl]acetamide: Similar structure but with an ethyl chain instead of a propyl chain.
2,2,2-trichloro-N-[3-(1H-imidazol-1-yl)butyl]acetamide: Similar structure but with a butyl chain instead of a propyl chain.
Uniqueness
2,2,2-trichloro-N-[3-(1H-imidazol-1-yl)propyl]acetamide is unique due to its specific chain length and the presence of the trichloroacetamide moiety, which can influence its reactivity and biological activity compared to its analogs .
Propiedades
IUPAC Name |
2,2,2-trichloro-N-(3-imidazol-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl3N3O/c9-8(10,11)7(15)13-2-1-4-14-5-3-12-6-14/h3,5-6H,1-2,4H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWPNHKKNZQZPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCNC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B4991949.png)

![4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)(4-HYDROXY-3-METHOXYPHENYL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE](/img/structure/B4991964.png)
![3-(4-BROMOPHENYL)-5-(3-CHLORO-2-METHYLPHENYL)-1',3,3',3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2'-INDENE]-1',3',4,6-TETRONE](/img/structure/B4991980.png)
![1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinol](/img/structure/B4991984.png)
![N-(4-bromophenyl)-4-({[(4-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4991998.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N',N'-diethyl-N-methyl-1,2-ethanediamine](/img/structure/B4992002.png)
![4-(4-cyclohexyl-1-piperazinyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4992009.png)


![3-nitro-N-[2,2,2-trichloro-1-({[(2,6-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4992019.png)
![1-[4-(4-Phenylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one](/img/structure/B4992026.png)
![N-[(3-bromo-4-methoxyphenyl)methyl]-N-methyl-2-phenylethanamine](/img/structure/B4992047.png)
![N-(2-allyl-2-hydroxy-4-penten-1-yl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4992061.png)
